![molecular formula C14H16O3 B2706719 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2172238-38-7](/img/structure/B2706719.png)

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

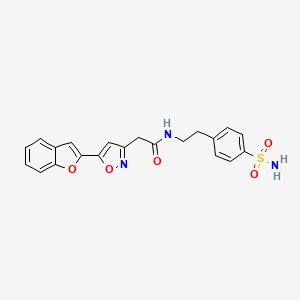

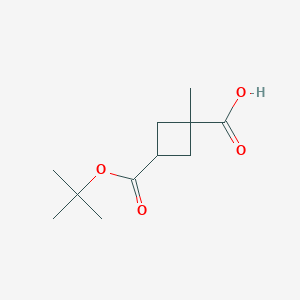

The compound “1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a type of saturated bicyclic structure . Bicyclo[2.1.1]hexanes are increasingly important in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view .

Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures . They play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities . The bicyclo[1.1.1]pentane motif remains to date the most renowned example of bicycles used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid include a [2 + 2] cycloaddition . This reaction is part of a novel, robust, scalable, and mild synthetic route .Scientific Research Applications

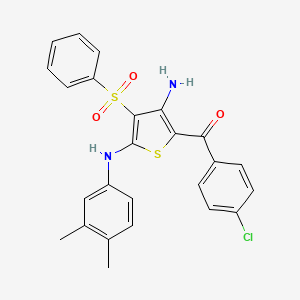

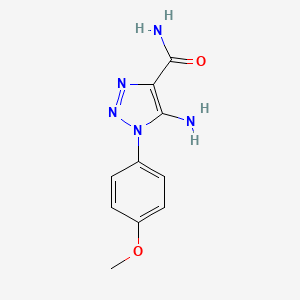

- Bioisosteres : Bicyclo[2.1.1]hexanes serve as saturated bioisosteres of ortho-substituted benzene rings. Incorporating 1,2-disubstituted bicyclo[2.1.1]hexane cores into drug molecules can enhance pharmacokinetics, solubility, and metabolic stability while preserving desired interactions with biomacromolecules .

- Lead Compound Optimization : Medicinal chemists favor sp3-rich and strained bicyclic scaffolds as bio-isosteres. The intrinsic properties of these bicyclohexanes play a fundamental role in modulating drug candidates’ properties, including solubility, activity, and conformational restriction .

- Photochemical Strategy : Researchers have developed an efficient and modular approach to synthesize 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemistry enables access to new building blocks via [2 + 2] cycloaddition, allowing for derivatization and exploration of sp3-rich chemical space .

- Scalable Synthesis : Unlike previous methods that relied on challenging equipment and toxic reagents, this novel synthetic route is robust, scalable, and amenable to large-scale production .

- Stable Polycycles : Bicyclo[2.1.1]hexanes provide rigid and stable C(sp3)-enriched polycyclic scaffolds. These constrained geometries mimic substituted benzenes, making them valuable for designing functional materials .

- Late-Stage Modifications : The method has been demonstrated for late-stage modifications of natural products and transformations of tertiary alcohol units on bicyclohexane frameworks .

- Exit Vectors and Atom Arrangements : While prior research has focused on synthetic routes and methodologies, there’s still untapped chemical space around the [2.1.1] platform. Exploring diverse exit vectors and atom arrangements for [2.1.1] scaffolds remains an active area of investigation .

- Fungicides : Incorporating 1,2-disubstituted bicyclo[2.1.1]hexanes into the structures of fungicides (e.g., boscalid, bixafen, fluxapyroxad) has led to patent-free, saturated bioisosteres with validated biological activity .

- Drug Candidates : Researchers continue to explore the potential of bicyclo[2.1.1]hexanes as building blocks for novel drug candidates. Their unique properties make them promising targets for further investigation .

Medicinal Chemistry and Drug Design

Chemical Synthesis and Modular Approach

Functional Materials and Polycyclic Scaffolds

Chemical Space Exploration

Biological Applications

Pharmaceutical Development

Future Directions

The future directions for the research and development of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . New atom and exit-vector arrangements for [2.1.1] scaffolds are being explored .

properties

IUPAC Name |

1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-11-4-2-10(3-5-11)14-7-6-9(8-14)12(14)13(15)16/h2-5,9,12H,6-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQDNLMMZXWNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CCC(C2)C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2706640.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2706643.png)

![Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate](/img/structure/B2706644.png)

![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2706654.png)

![2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2706659.png)